Arasertaconazole nitrate
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Overview
Description
Arasertaconazole nitrate is an organic nitrate salt obtained by reaction of equimolar amounts of arasertaconazole and nitric acid. The active R-enantiomer of sertaconazole nitrate that is used for treatment of vulvovaginal candidiasis. The racemate itself is also used as a broad-spectrum antifungal drug. It is an organic nitrate salt, a conazole antifungal drug and an imidazole antifungal drug. It contains an arasertaconazole(1+). It is an enantiomer of a (S)-sertaconazole nitrate.
Scientific Research Applications
Antifungal Efficacy
Sertaconazole nitrate has been extensively studied for its antifungal activity, particularly against dermatophytes and Candida species. It exhibits potent antifungal properties, comparing favorably with other antifungals such as itraconazole, clotrimazole, and terbinafine. Its efficacy is attributed to its ability to inhibit fungal cell membrane synthesis, leading to effective eradication of cutaneous fungal infections. This mechanism of action is central to the clinical applications of Arasertaconazole nitrate and its counterparts in the treatment of superficial fungal infections (Pfaller & Sutton, 2006).
Clinical Applications in Dermatology
Research has demonstrated the utility of sertaconazole and related compounds in treating various dermatological conditions. For example, sertaconazole nitrate's effectiveness in treating tinea pedis (athlete's foot) underscores its role in managing skin infections. The compound's activity against major fungal pathogens highlights its potential as a valuable treatment option in dermatology (Pfaller & Sutton, 2006).
Environmental and Endocrine Effects of Nitrates
While not directly related to this compound, research into the environmental and endocrine effects of nitrates offers valuable insights into the broader implications of nitrate use. Studies have explored how nitrates in the environment could disrupt endocrine functions, affecting thyroid and steroid hormone homeostasis. This research highlights the importance of considering the environmental impact and potential systemic effects of nitrate-based compounds (Poulsen et al., 2018).
Pharmacokinetics and Pharmacodynamics
The pharmacokinetics and pharmacodynamics of closely related antifungal agents, such as posaconazole, provide insights into the potential research directions for this compound. Understanding how these compounds are absorbed, distributed, metabolized, and excreted can inform the development of more effective antifungal treatments and the optimization of dosing regimens. Studies on posaconazole highlight the importance of therapeutic drug monitoring to ensure efficacy and safety in clinical use (Dolton et al., 2012; Chen et al., 2020).
Properties
Molecular Formula |
C20H16Cl3N3O4S |
---|---|
Molecular Weight |
500.8 g/mol |
IUPAC Name |
1-[(2R)-2-[(7-chloro-1-benzothiophen-3-yl)methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole;nitric acid |
InChI |
InChI=1S/C20H15Cl3N2OS.HNO3/c21-14-4-5-16(18(23)8-14)19(9-25-7-6-24-12-25)26-10-13-11-27-20-15(13)2-1-3-17(20)22;2-1(3)4/h1-8,11-12,19H,9-10H2;(H,2,3,4)/t19-;/m0./s1 |
InChI Key |
HAAITRDZHUANGT-FYZYNONXSA-N |
Isomeric SMILES |
C1=CC2=C(C(=C1)Cl)SC=C2CO[C@@H](CN3C=CN=C3)C4=C(C=C(C=C4)Cl)Cl.[N+](=O)(O)[O-] |
SMILES |
C1=CC2=C(C(=C1)Cl)SC=C2COC(CN3C=CN=C3)C4=C(C=C(C=C4)Cl)Cl.[N+](=O)(O)[O-] |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)SC=C2COC(CN3C=CN=C3)C4=C(C=C(C=C4)Cl)Cl.[N+](=O)(O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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